Anti-Leukemia Potency: Low Micromolar GI50 Achievable via Core Scaffold Derivatization
Derivatives of the pyrimido[1,2-a]benzimidazol-4-ol core demonstrate potent anti-leukemia activity. Compound 5h, a 2,4-diaryl derivative of this core, exhibited GI50 values ranging from 0.35 to 9.43 μM across a panel of human cancer cell lines at the NCI-DTP [1]. Notably, it displayed sub-micromolar activity against leukemia cell lines [1]. This contrasts with the unsubstituted core's limited direct activity, highlighting that the scaffold's value lies in its synthetic tractability to achieve potent, target-selective compounds.
| Evidence Dimension | Antiproliferative activity (GI50) against leukemia cell lines |
|---|---|
| Target Compound Data | Compound 5h (2,4-diaryl-pyrimido[1,2-a]benzimidazol-4-ol derivative): GI50 range 0.35-9.43 μM (superior sub-micromolar activity towards leukemia) |
| Comparator Or Baseline | Unsubstituted pyrimido[1,2-a]benzimidazol-4-ol core (inactive/low activity) |
| Quantified Difference | Derivatization achieves >10-100x improvement in potency, reaching sub-μM GI50 values. |
| Conditions | NCI-DTP 60 human cancer cell line panel; 5 acute leukemia cell lines (HL60, MOLM-13, MV4-11, CCRF-CEM, THP-1) |
Why This Matters
This demonstrates the core scaffold's utility as a precursor for synthesizing highly potent anti-leukemia agents, providing a clear scientific rationale for procurement in oncology-focused medicinal chemistry programs.
- [1] El-Sayed, M. A. et al. (2023). 2,4-Diaryl-pyrimido[1,2-a]benzimidazole derivatives as novel anticancer agents endowed with potent anti-leukemia activity: Synthesis, biological evaluation and kinase profiling. European Journal of Medicinal Chemistry, 258, 115576. View Source
